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Compound of Interest

Compound Name: 2-Amino-3-iodophenol

Cat. No.: B045077 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Amino-3-iodophenol (CAS No. 443921-86-6), a molecule of interest in synthetic chemistry

and drug discovery. Due to the limited availability of experimental spectra in public databases,

this guide combines predicted data based on established spectroscopic principles with general

experimental protocols for NMR, IR, and MS analysis. This information is intended to serve as

a valuable resource for the identification, characterization, and utilization of this compound in

research and development.

Chemical Structure and Properties
Molecular Formula: C₆H₆INO

Molecular Weight: 235.02 g/mol

Appearance: Expected to be a solid at room temperature.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Amino-3-iodophenol. These predictions are

based on the analysis of structurally similar compounds and established spectroscopic theory.
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Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~9.5 - 10.5 Singlet (broad) 1H OH

~7.0 - 7.2 Doublet of doublets 1H Ar-H

~6.8 - 7.0 Doublet of doublets 1H Ar-H

~6.6 - 6.8 Triplet 1H Ar-H

~4.5 - 5.5 Singlet (broad) 2H NH₂

Note: Chemical shifts are referenced to tetramethylsilane (TMS). The broadness of the OH and

NH₂ peaks is due to hydrogen bonding and exchange with residual water in the solvent.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment

~150 - 155 C-OH

~140 - 145 C-NH₂

~130 - 135 C-I

~120 - 125 Ar-CH

~115 - 120 Ar-CH

~110 - 115 Ar-CH

Note: The carbon attached to the iodine atom is expected to have a lower chemical shift due to

the heavy atom effect.

Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3400 - 3500 Medium, Sharp N-H stretch (asymmetric)

3300 - 3400 Medium, Sharp N-H stretch (symmetric)

3200 - 3600 Broad O-H stretch (H-bonded)

3000 - 3100 Weak to Medium Aromatic C-H stretch

1580 - 1620 Medium to Strong
N-H bend and Aromatic C=C

stretch

1450 - 1550 Medium to Strong Aromatic C=C stretch

1200 - 1300 Strong C-O stretch (phenol)

1000 - 1100 Medium C-N stretch

600 - 700 Medium to Strong C-I stretch

Table 4: Predicted Mass Spectrometry Data
Adduct m/z

[M+H]⁺ 235.95670

[M+Na]⁺ 257.93864

[M-H]⁻ 233.94214

[M]⁺ 234.94887

Data sourced from PubChem predictions.

Experimental Protocols
The following are detailed methodologies for the acquisition of spectroscopic data for a

compound such as 2-Amino-3-iodophenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Approximately 5-10 mg of 2-Amino-3-iodophenol is dissolved in 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. A

small amount of a reference standard, such as tetramethylsilane (TMS), may be added if the

solvent does not contain an internal reference.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, typically operating at a field strength of 400 MHz or higher.

¹H NMR Acquisition:

A standard one-pulse sequence is used.

The spectral width is set to approximately 16 ppm.

A sufficient number of scans (typically 16 to 64) are acquired to achieve an adequate

signal-to-noise ratio.

The relaxation delay is set to 1-2 seconds.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for

each unique carbon atom.

The spectral width is set to approximately 250 ppm.

A larger number of scans (typically 1024 or more) are required due to the low natural

abundance of the ¹³C isotope.

The relaxation delay is set to 2-5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected using appropriate NMR processing software. Chemical

shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
Sample Preparation:
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Solid State (KBr Pellet): A small amount of the sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly

onto the ATR crystal.

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Acquisition:

A background spectrum of the empty sample compartment (or the KBr pellet without the

sample) is recorded.

The sample is placed in the beam path, and the sample spectrum is recorded.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Data Processing: The final spectrum is presented as a plot of transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization:

Electron Ionization (EI): The sample is introduced into the mass spectrometer via a direct

insertion probe or a gas chromatograph (GC). In the ion source, the sample is vaporized

and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and

fragmentation.

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent (e.g.,

methanol, acetonitrile) and infused into the ESI source. A high voltage is applied to the

solution, creating a fine spray of charged droplets. As the solvent evaporates, charged

molecular ions (e.g., [M+H]⁺ or [M-H]⁻) are formed.
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Mass Analysis: The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-

flight) where they are separated based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Processing: The data is presented as a mass spectrum, which is a plot of relative ion

abundance versus m/z. For high-resolution mass spectrometry (HRMS), the exact mass of

the molecular ion is determined to confirm the elemental composition.
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Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of 2-
Amino-3-iodophenol.

Proposed Synthetic Pathway
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Starting Material Reaction Product

2-Aminophenol Iodination
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Caption: A proposed synthetic pathway for 2-Amino-3-iodophenol starting from 2-

Aminophenol.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-iodophenol: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045077#spectroscopic-data-for-2-amino-3-
iodophenol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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